Spectroscopic Characterization of 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione: A Comprehensive Guide to NMR, IR, and MS Analysis
Spectroscopic Characterization of 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione: A Comprehensive Guide to NMR, IR, and MS Analysis
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: In-Depth Technical Guide / Whitepaper
Executive Summary & Structural Deconstruction
As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds in modern drug discovery. 3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione (CAS: 1218642-40-0)[1] is a highly versatile building block, often utilized in the synthesis of CNS-active agents and targeted protein degraders (PROTACs).
Accurate spectroscopic characterization of this molecule requires a deep understanding of its structural motifs. The molecule presents a unique analytical challenge due to the interplay between the flexible piperidine ring, the rigid succinimide (pyrrolidine-2,5-dione) system, and the chiral center at the C3 position of the succinimide ring.
Caption: Structural motifs and their primary spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for elucidating the stereochemical and conformational nuances of this compound. The data below is synthesized based on established predictive models and empirical rules detailed in [2].
Mechanistic Causality in ¹H NMR
The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the succinimide C4 protons. Because the adjacent C3 carbon (bearing the secondary amine) is a chiral center, it breaks the local plane of symmetry. Consequently, the two protons on C4 are diastereotopic . They are magnetically non-equivalent and couple not only with the C3 proton (vicinal coupling) but also strongly with each other (geminal coupling, J≈18.0 Hz).
Furthermore, the piperidine ring adopts a chair conformation, locking its protons into distinct axial and equatorial environments. The equatorial protons experience less shielding from the adjacent C-C bonds, shifting them downfield relative to their axial counterparts.
Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment / Causality |
| 11.05 | br s | 1H | - | Imide N-H: Highly deshielded due to two adjacent carbonyls. |
| 7.25 - 7.35 | m | 5H | - | Aromatic C-H: Benzyl ring protons. |
| 3.95 | dd | 1H | 8.5, 5.0 | Succinimide C3-H: Deshielded by adjacent N and C=O. |
| 3.45 | s | 2H | - | Benzyl CH₂: Singlet due to rapid conformational averaging. |
| 2.85 | dd | 1H | 18.0, 8.5 | Succinimide C4-Hₐ: Diastereotopic proton (geminal coupling). |
| 2.75 | m | 2H | - | Piperidine N-CH₂ (eq): Equatorial protons adjacent to nitrogen. |
| 2.60 | m | 1H | - | Piperidine C4-H: Methine proton attached to the amine linker. |
| 2.40 | dd | 1H | 18.0, 5.0 | Succinimide C4-Hь: Diastereotopic proton. |
| 2.20 | br s | 1H | - | Secondary Amine N-H: Broad due to quadrupolar relaxation/exchange. |
| 1.95 | m | 2H | - | Piperidine N-CH₂ (ax): Axial protons adjacent to nitrogen. |
| 1.75 | m | 2H | - | Piperidine C3,C5-H₂ (eq): Equatorial aliphatic protons. |
| 1.35 | m | 2H | - | Piperidine C3,C5-H₂ (ax): Axial aliphatic protons. |
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 179.5, 177.0 | Imide C=O (C2, C5) |
| 138.5 | Aromatic C (ipso) |
| 128.8, 128.2, 126.9 | Aromatic C (ortho, meta, para) |
| 62.1 | Benzyl CH₂ |
| 56.4 | Succinimide C3 |
| 52.3 | Piperidine C2, C6 |
| 51.8 | Piperidine C4 |
| 37.2 | Succinimide C4 |
| 31.5 | Piperidine C3, C5 |
Self-Validating NMR Protocol
To ensure absolute trustworthiness, the NMR workflow must be a self-validating system:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution to prevent magnetic susceptibility gradients that distort peak shape.
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System Suitability (Validation Step): Prior to acquisition, run a standard 1% CHCl₃ in acetone-d₆ sample. Perform 3D gradient shimming. Proceed only if the line width at half-height ( W1/2 ) of the CHCl₃ peak is ≤ 0.5 Hz.
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Acquisition: Acquire ¹H NMR at 600 MHz (16 scans, 30° pulse, 2s relaxation delay) and ¹³C NMR at 150 MHz (1024 scans, 45° pulse, 2s relaxation delay).
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Internal Calibration: Reference the spectra strictly to the residual DMSO-d₅ peak (¹H: 2.50 ppm) and DMSO-d₆ carbon (¹³C: 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides rapid orthogonal confirmation of the functional groups. According to the foundational principles in [3], cyclic imides exhibit a highly characteristic signature: mechanical coupling of the two carbonyl groups results in two distinct stretching bands (symmetric and asymmetric).
Table 3: FT-IR Data (ATR Mode)
| Wavenumber (cm⁻¹) | Intensity | Assignment / Causality |
| 3320 | Medium, broad | Secondary Amine N-H stretch: Broadened by hydrogen bonding. |
| 3210 | Medium, broad | Imide N-H stretch: Shifted lower than typical amines due to resonance. |
| 3030 | Weak | Aromatic C-H stretch: sp2 hybridized carbons. |
| 2920, 2850 | Medium | Aliphatic C-H stretch: sp3 hybridized carbons of the piperidine ring. |
| 1770 | Weak | Imide C=O stretch (symmetric): In-phase stretching of the dione. |
| 1705 | Strong | Imide C=O stretch (asymmetric): Out-of-phase stretching of the dione. |
| 740, 695 | Strong | Aromatic C-H out-of-plane bend: Diagnostic for monosubstituted benzenes. |
Self-Validating FT-IR Protocol
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System Suitability: Analyze a standard 38 µm polystyrene film. The system is validated only if the 1601.4 cm⁻¹ and 1028.3 cm⁻¹ peaks are detected within ±1.0 cm⁻¹ of their certified values.
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Background Correction: Collect a 32-scan background spectrum of the clean diamond ATR crystal immediately before the sample to ensure accurate atmospheric H₂O/CO₂ subtraction.
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Sample Acquisition: Place 2-3 mg of solid sample on the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) confirms the exact molecular formula, while Collision-Induced Dissociation (CID) MS/MS provides structural mapping. The fragmentation pathways align with thermochemical data standards found in the [4].
Mechanistic Causality in Fragmentation
Under CID conditions, the protonated molecular ion ( [M+H]+ at m/z 288.1707) undergoes predictable bond cleavages. The most labile bond is the N-benzyl linkage, which readily cleaves to form the highly stable, resonance-stabilized tropylium cation ( [C7H7]+ at m/z 91.05). Cleavage at the secondary amine linker yields the intact benzylpiperidine cation ( m/z 174.13), a hallmark of 4-amino-piperidine derivatives.
Caption: Primary ESI-MS/MS fragmentation pathways under CID conditions.
Table 4: HRMS and MS/MS Data
| Ion Type | m/z (Theoretical) | Formula | Assignment |
| Precursor | 288.1707 | [C16H22N3O2]+ | Protonated molecular ion |
| Fragment 1 | 174.1277 | [C12H16N]+ | Benzylpiperidine cation |
| Fragment 2 | 98.0237 | [C4H4NO2]+ | Succinimide cation |
| Fragment 3 | 91.0542 | [C7H7]+ | Tropylium cation |
Self-Validating LC-HRMS Protocol
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System Suitability: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI). The system is validated if the mass accuracy across the m/z 50-2000 range is strictly < 5 ppm.
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Blank Injection: Inject 5 µL of mobile phase (0.1% Formic Acid in Water/Acetonitrile). Validate that no peaks > 104 intensity are present at the target m/z to rule out column carryover.
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Sample Acquisition: Inject 2 µL of a 1 µg/mL sample solution. Use a gradient of 5-95% Acetonitrile over 10 minutes. Operate the ESI source in positive mode, with a capillary temperature of 275°C and spray voltage of 3.5 kV. Apply a normalized collision energy (NCE) of 25-30% for MS/MS.
References
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. URL:[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. (Reviewed in Journal of Chemical Education). URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. URL:[Link]
